2,3-Dihydro Scaffold Architecture Enables ROS1 Kinase Inhibitor IP Coverage Not Accessible with Aromatic Imidazo[1,2-b]pyrazole Cores
The 2,3-dihydro-1H-imidazo[1,2-b]pyrazole scaffold—the core of methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate—is explicitly claimed in the Janssen ROS1 inhibitor patent (US 2017/0173014) as a required structural element of Formula (I′) [1]. This partially saturated scaffold is structurally distinct from the fully aromatic 1H-imidazo[1,2-b]pyrazole core (CAS 251-80-9) commonly used as an alternative building block. The sp³ hybridization at C-2/C-3 introduces a conformational constraint that maps to the ROS1 ATP-binding pocket, as evidenced by the patent's explicit structural claims. Compounds built on the aromatic imidazo[1,2-b]pyrazole core fall outside the patent's Markush structure and lack this conformational feature.
| Evidence Dimension | Scaffold oxidation state and IP coverage for ROS1 inhibitor development |
|---|---|
| Target Compound Data | 2,3-Dihydro scaffold (partially saturated at C-2/C-3); explicitly claimed in Janssen ROS1 inhibitor patent Formula (I′) [1] |
| Comparator Or Baseline | Fully aromatic 1H-imidazo[1,2-b]pyrazole scaffold (CAS 251-80-9); not covered by the patent's 2,3-dihydro Markush structure |
| Quantified Difference | Qualitative binary distinction: dihydro scaffold is patent-claimed for ROS1; aromatic scaffold is outside claims. No IC50 data available for the methyl ester building block itself against ROS1. |
| Conditions | Patent structural claim analysis; ROS1 kinase inhibition context per US 2017/0173014 |
Why This Matters
For procurement decisions in ROS1-targeted drug discovery, selecting the 2,3-dihydro scaffold building block ensures alignment with existing IP and provides the correct conformational starting point for SAR exploration, whereas the aromatic analog directs programs into distinct (and potentially less protected) chemical space.
- [1] Mevellec LA, et al. (Janssen Pharmaceutica NV). Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives and 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives as ROS1 inhibitors. US Patent Application 2017/0173014, published June 22, 2017. Formula (I′) explicitly claims 2,3-dihydro-1H-imidazo[1,2-b]pyrazole core. View Source
